2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-formyl-4-methoxyphenol with an appropriate acylating agent to form an intermediate compound.
Introduction of the Furan Ring: The intermediate is then reacted with furan-2-ylmethylamine under suitable conditions to introduce the furan ring.
Final Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-carboxy-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Reduction: Formation of 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl group and furan ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, it may inhibit enzyme activity or interfere with DNA replication, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-formyl-4-methoxyphenoxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl group instead of a furan ring.
2-(2-formyl-4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-(2-formyl-4-methoxyphenoxy)-N-(thiazol-2-ylmethyl)acetamide: Similar structure but with a thiazole ring instead of a furan ring.
Uniqueness
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15NO5/c1-19-12-4-5-14(11(7-12)9-17)21-10-15(18)16-8-13-3-2-6-20-13/h2-7,9H,8,10H2,1H3,(H,16,18) |
InChI Key |
GHQQKQJUPAOTDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C=O |
Origin of Product |
United States |
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